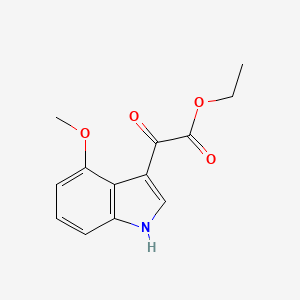

Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate

Description

Significance of Indole (B1671886) Scaffolds in Heterocyclic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological importance. chemicalbook.comnih.gov The indole nucleus serves as a versatile building block in drug discovery, with many indole derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The electron-rich nature of the indole ring system makes it amenable to a variety of chemical modifications, allowing for the synthesis of diverse and complex molecular architectures. chim.it The presence of a methoxy (B1213986) group on the indole ring, as seen in the target compound, can further modulate its electronic properties and reactivity. chim.it

Role of α-Ketoester Functionality in Organic Synthesis

The α-ketoester functional group is a valuable and versatile synthon in organic synthesis. Characterized by two adjacent carbonyl groups, this moiety exhibits a high degree of reactivity, making it a key intermediate in the synthesis of a wide range of organic molecules. α-Ketoesters can participate in various chemical transformations, including nucleophilic additions, reductions, and cycloadditions, providing access to other important functional groups such as α-hydroxy esters and α-amino esters. Their utility extends to the construction of complex heterocyclic systems.

Overview of Indole-Oxoacetate Derivatives in Chemical Research

Indole-oxoacetate derivatives, which feature an oxoacetate group attached to the indole ring, have garnered considerable attention in chemical research, particularly in the realm of medicinal chemistry. These compounds are recognized for their potential as intermediates in the synthesis of novel therapeutic agents. The combination of the biologically significant indole core with the reactive oxoacetate side chain offers a powerful platform for the development of new molecules with diverse pharmacological profiles. Research into related indole-3-glyoxylamide (B122210) derivatives has revealed their potential as anticancer agents, highlighting the therapeutic promise of this class of compounds.

Chemical Profile of Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate

While comprehensive experimental data for this compound is not widely available in public literature, its basic chemical properties can be predicted based on its structure.

| Property | Value |

| CAS Number | 1549289-55-5 |

| Molecular Formula | C13H13NO4 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)8-7-14-9-5-4-6-10(17-2)11(8)9/h4-7,14H,3H2,1-2H3 |

InChI Key |

BWXZQMGZTJIGMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 2 4 Methoxy 3 Indolyl 2 Oxoacetate

Direct Synthetic Approaches

Direct approaches for the synthesis of Ethyl 2-(4-methoxy-3-indolyl)-2-oxoacetate involve the introduction of the ethyl oxoacetate group onto the 4-methoxyindole (B31235) ring in a single key step. These methods are often preferred for their efficiency and atom economy.

Acylation Reactions of Indole (B1671886) Derivatives

A primary and effective method for synthesizing the target compound is through the electrophilic acylation of 4-methoxyindole. The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic attack, particularly at the C3 position, which is the most nucleophilic site. sciencemadness.org

The reaction typically involves treating 4-methoxyindole with an appropriate acylating agent, such as ethyl oxalyl chloride, in an inert solvent. sciencemadness.orgorgsyn.org The high reactivity of the indole C3 position often allows this reaction to proceed without a traditional Lewis acid catalyst, which is typically required for Friedel-Crafts acylation of less reactive aromatic compounds. sciencemadness.org The carbonyl carbon of the oxalyl chloride is sufficiently electrophilic to be attacked by the indole ring.

General Reaction Scheme:

4-Methoxyindole + Ethyl Oxalyl Chloride → this compound + HCl

The reaction is usually conducted at low temperatures (e.g., 0°C) to control the reactivity and minimize side reactions. A mild base, such as pyridine, may be used to scavenge the hydrochloric acid byproduct. orgsyn.org

Condensation-Based Synthetic Routes

Condensation reactions provide an alternative pathway to the target molecule. These routes can involve the reaction of a suitably functionalized indole with a partner that provides the ethyl oxoacetate moiety. For instance, a Japp-Klingemann reaction could be employed, which involves the reaction of a diazonium salt with an active methylene (B1212753) compound.

In a relevant synthetic pathway, a diazonium salt derived from 4-methoxyaniline is reacted with a β-keto ester like ethyl 2-chloro-3-oxobutanoate. chemicalbook.com This forms a hydrazone intermediate, which can then be cyclized under acidic conditions (e.g., Fischer indole synthesis) to form the indole ring system with the desired substituent at the C3 position.

Table 1: Comparison of Direct Synthetic Approaches

| Feature | Acylation Reaction | Condensation-Based Route |

|---|---|---|

| Starting Indole | 4-Methoxyindole | Not pre-formed, synthesized in situ |

| Key Reagent | Ethyl Oxalyl Chloride | Diazonium salt, β-keto ester |

| Key Intermediate | None (direct acylation) | Hydrazone |

| Typical Conditions | Low temperature, inert solvent | Multi-step, often acidic conditions for cyclization |

| Advantages | High regioselectivity for C3, direct | Builds the indole core and substituent simultaneously |

Precursor Synthesis and Functional Group Interconversions

Preparation of Methoxy-Substituted Indole Intermediates

The primary precursor for the acylation route is 4-methoxyindole. Its synthesis can be achieved through various established methods for indole formation. One common route begins with a substituted nitrobenzene. chemicalbook.comchemicalbook.com

A two-step synthesis starting from 1-methoxy-2-methyl-3-nitrobenzene is a documented method. chemicalbook.com

Step 1: Vinylogous Amine Formation: The starting material is refluxed with N,N-dimethylformamide dimethyl acetal and pyrrolidine to form an enamine intermediate, 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine. chemicalbook.comchemicalbook.com

Step 2: Reductive Cyclization: The intermediate is then treated with a reducing agent, such as activated zinc powder in acetic acid. This reduces the nitro group to an amine, which subsequently cyclizes to form the indole ring, yielding 4-methoxyindole. chemicalbook.comchemicalbook.com

This precursor is a versatile chemical building block used in the synthesis of various pharmaceuticals and bioactive molecules. chemimpex.com

Introduction of the Ethyl Oxoacetate Moiety

The introduction of the ethyl oxoacetate group is a critical functional group interconversion. This is most commonly achieved using ethyl oxalyl chloride (also known as ethyl 2-chloro-2-oxoacetate). orgsyn.org This reagent acts as an electrophile, delivering the -C(O)C(O)OEt group to the nucleophilic C3 position of the 4-methoxyindole ring.

Alternatively, related reagents like ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate can be synthesized from p-anisidine and ethyl 2-chloroacetoacetate. chemicalbook.com This intermediate is particularly useful in syntheses that construct the indole ring via the Fischer indole synthesis, where it already contains the necessary atoms for the desired side chain. nih.govresearchgate.netnih.gov

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts or additives.

Strategies for optimization may include:

Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane and diethyl ether are commonly used for acylation reactions. sciencemadness.orgorgsyn.org

Temperature Control: Acylation reactions with highly reactive reagents like oxalyl chloride are often performed at low temperatures (0 °C or below) to prevent side reactions and decomposition of the product. orgsyn.org

Stoichiometry: Varying the ratio of the acylating agent to the indole substrate can impact the yield. An excess of one reactant might be used to drive the reaction to completion, but this can also lead to the formation of byproducts. researchgate.net

Alternative Methods: Modern synthetic techniques such as microwave-assisted synthesis can sometimes reduce reaction times and improve yields compared to conventional heating. unh.edu However, each reaction must be individually tested to see if it benefits from such methods.

For example, in related syntheses of bis(indolyl)methanes, optimizing conditions involved adjusting the temperature and the ratio of reactants to achieve the best results. researchgate.netresearchgate.net Similarly, the choice of base or catalyst in condensation reactions can significantly affect the outcome. nih.gov

Table 2: Variables in Reaction Optimization

| Parameter | Influence on Reaction | Example |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Lowering temperature for acylation to reduce side products. orgsyn.org |

| Solvent | Influences solubility and reaction pathway. | Using inert solvents like dichloromethane for Friedel-Crafts type reactions. orgsyn.org |

| Reactant Ratio | Can drive equilibrium and affect yield. | Optimizing the ratio of aldehyde to acetophenone in Claisen-Schmidt reactions. researchgate.net |

| Catalyst | Can increase reaction rate and selectivity. | Using a Lewis acid for acylation of less reactive substrates. |

| Work-up Procedure | Isolates and purifies the final product. | Using a sodium bicarbonate wash to neutralize acid and remove byproducts. orgsyn.org |

One-Pot Synthetic Strategies for Indole Derivatives

One-pot syntheses offer significant advantages in chemical manufacturing by increasing efficiency, reducing waste, and saving time and resources. In the realm of indole chemistry, these strategies are particularly valuable for constructing complex derivatives from simple precursors in a single reaction vessel. This approach minimizes the need for isolating and purifying intermediates, which can often be unstable or difficult to handle. The application of one-pot methodologies to the synthesis of indole-3-glyoxylate derivatives, such as this compound, and related compounds has been an area of active research. These strategies often involve multi-component reactions where three or more reactants combine in a sequential manner to build the target molecule.

A notable one-pot, multi-step method has been developed for the synthesis of brominated indole-3-glyoxylamides (IGAs), which are structurally analogous to this compound. This process begins with the diacylation of a substituted indole with oxalyl chloride. The resulting reactive intermediate, an indol-3-ylglyoxyl chloride, is then directly treated with an amino acid to furnish the desired glyoxylamide without the need for isolation of the intermediate. nih.gov This approach highlights the efficiency of one-pot procedures in creating a library of diverse chemical scaffolds. nih.gov While this specific example leads to an amide, the principle can be extended to the synthesis of esters by substituting the amino acid with an alcohol.

Another powerful one-pot approach is the three-component Friedel-Crafts reaction. This method has been successfully employed for the synthesis of (3-indolyl)glycine derivatives under solvent-free and catalyst-free conditions. researchgate.net In this reaction, an indole, an amine, and ethyl glyoxylate are combined to directly yield the alkylation product in good to high yields. researchgate.net A variation of this reaction utilizes glyoxalic acid in water at ambient temperature, offering an environmentally benign or "green" synthetic route. mdpi.com These three-component reactions showcase the convergence and atom economy achievable with one-pot strategies.

For the specific synthesis of this compound, a one-pot, three-component reaction could be envisioned. Such a reaction would involve the combination of 4-methoxyindole, oxalyl chloride, and ethanol. In this hypothetical scheme, the 4-methoxyindole would first react with oxalyl chloride to form the reactive acyl chloride intermediate, which would then be trapped in situ by ethanol to yield the final ester product. This approach is supported by research describing a general and efficient one-pot reaction of indole with oxalyl chloride and various nucleophiles to provide 3-indolylglyoxyl derivatives. researchgate.net

The table below summarizes the key aspects of relevant one-pot synthetic strategies for indole derivatives related to this compound.

| Strategy | Reactants | Key Features | Product Type | Reference |

| One-Pot Diacylation-Amidation | Substituted Indole, Oxalyl Chloride, Amino Acid | Multi-step one-pot procedure, avoids isolation of reactive intermediate. | Indole-3-glyoxylamide (B122210) | nih.gov |

| Three-Component Friedel-Crafts Reaction | Indole, Amine, Ethyl Glyoxylate | Solvent-free, catalyst-free, high atom economy. | (3-Indolyl)glycine derivative | researchgate.net |

| Aqueous Three-Component Reaction | Indole, Amine, Glyoxalic Acid | Uses water as a green solvent, proceeds at ambient temperature. | Indol-3-yl-glycine | mdpi.com |

| One-Pot Acylation-Esterification | Indole, Oxalyl Chloride, Nucleophile (e.g., alcohol) | General method for preparing various 3-indolylglyoxyl derivatives. | Indole-3-glyoxyl derivative | researchgate.net |

These examples demonstrate the versatility and efficiency of one-pot strategies in the synthesis of functionalized indole derivatives. The development of such methods is crucial for the streamlined production of compounds like this compound for further research and application.

Chemical Reactivity and Transformation Pathways

Reactivity of the Indole (B1671886) Nucleus

The indole core is inherently nucleophilic, with the highest electron density typically at the C-3 position. However, since this position is already substituted in Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate, the reactivity profile is altered, directing transformations to other sites on the heterocyclic ring system.

The indole ring is highly reactive towards electrophiles, a reaction that characteristically occurs at the C-3 position due to the delocalization of the nitrogen lone-pair electrons. researchgate.net This position is approximately 10¹³ times more reactive than a position on a benzene (B151609) ring. mdpi.com In the case of this compound, the C-3 position is already functionalized with the glyoxylate group. Consequently, electrophilic aromatic substitution (EAS) is directed to other positions on the indole ring.

When the C-3 position is blocked, electrophilic attack can occur at the C-2, C-5, or C-7 positions of the indole nucleus. beilstein-journals.org The presence of the electron-donating methoxy (B1213986) group at the C-4 position further activates the benzene portion of the indole ring, influencing the regioselectivity of substitution reactions. nih.gov Friedel-Crafts reactions, a fundamental type of EAS, have been shown to occur at various positions on the indole ring depending on the directing groups and catalysts used. nih.govnih.gov For instance, functionalization of the benzene core (C4 to C7) is challenging but can be achieved using specific directing groups. nih.gov

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Indoles

| Indole Substituent | Electrophile | Position of Substitution | Reference |

|---|---|---|---|

| 3-substituted | General Electrophiles | C-2, C-5, C-7 | beilstein-journals.org |

| N-P(O)tBu₂ | Aryl halides (Pd catalyst) | C-7 | nih.gov |

| N-P(O)tBu₂ | Aryl halides (Cu catalyst) | C-6 | nih.gov |

The nitrogen atom of the indole ring in this compound possesses a slightly acidic proton and can act as a nucleophile, particularly after deprotonation by a base. This allows for N-alkylation and other N-functionalization reactions. researchgate.net

Standard procedures for N-alkylation involve treating the indole with a base to form the indole anion, followed by reaction with an alkylating agent like methyl iodide or benzyl bromide. google.com Milder and more efficient methods have been developed, using catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate or dibenzyl carbonate as alkylating agents. google.com Iron-catalyzed N-alkylation of indolines (which can be oxidized to indoles) with alcohols has also been reported as a method to introduce N-substituents. nih.gov Furthermore, asymmetric N-hydroxyalkylation of indoles with ethyl glyoxylate can be achieved using chiral phosphoric acid catalysts, leading to chiral N,O-aminal indole derivatives. nih.gov

Table 2: Conditions for N-Alkylation of Indole Derivatives

| Reagents | Product Type | Yield | Reference |

|---|---|---|---|

| Alkyl halide, strong base | N-alkyl indole | Variable | google.com |

| Dimethyl carbonate, cat. DABCO | N-methyl indole | Nearly quantitative | google.com |

| Alcohols, Iron catalyst (from indoline) | N-alkyl indole | 31-90% | nih.gov |

Reactivity of the α-Ketoester Functionality

The α-ketoester side chain at the C-3 position contains two reactive carbonyl groups, making it a prime target for a variety of nucleophilic and condensation reactions.

The two carbonyl groups of the α-ketoester are electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition can occur at either the ketone or the ester carbonyl carbon. Grignard reagents, for example, typically add to the more reactive ketone carbonyl. This reactivity is a fundamental aspect of carbonyl chemistry. youtube.com The addition of nucleophiles to β,γ-unsaturated α-ketoesters has been used in Friedel-Crafts reactions with indoles, where the ketoester acts as a dielectrophile. nih.gov Similarly, upon nucleophilic addition of indoles, indolylenamides can be obtained with high yields. figshare.com

The carbonyl groups of the α-ketoester can undergo condensation reactions with various nucleophiles, particularly those containing nitrogen or oxygen. For instance, α-keto acids readily condense with indoles to form indolyl carboxylic acids. nih.gov Three-component reactions involving indoles, amines, and ethyl glyoxylate provide a direct route to (3-indolyl)glycine derivatives under solvent-free and catalyst-free conditions. researchgate.net This type of multicomponent reaction, related to the Mannich reaction, highlights the ability of the glyoxylate moiety to condense with amines to form an imine intermediate, which is then attacked by the nucleophilic indole. researchgate.net Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, is another relevant transformation for indole derivatives. acgpubs.org

The α-ketoester group can undergo decarboxylation, typically after hydrolysis of the ethyl ester to the corresponding carboxylic acid. Indole-3-carboxylic acids can be decarboxylated under metal-free conditions, often by heating or using a base catalyst. researchgate.netresearchgate.net For example, heating indole-2-carboxylic acid above its melting point results in decarboxylation to indole. researchgate.net Enzymes such as indole-3-carboxylate decarboxylase can also catalyze this reaction, converting the substrate into indole and carbon dioxide. wikipedia.org Indolepyruvate decarboxylase is another key enzyme that catalyzes the decarboxylation of indole-3-pyruvic acid to indole-3-acetaldehyde, demonstrating a relevant biochemical transformation for α-keto acids linked to an indole ring. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Indole |

| Benzene |

| Methyl iodide |

| Benzyl bromide |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Dimethyl carbonate |

| Dibenzyl carbonate |

| Indoline |

| Ethyl glyoxylate |

| (3-indolyl)glycine |

| Indole-3-carboxylic acid |

| Indole-2-carboxylic acid |

| Indole-3-pyruvic acid |

| Indole-3-acetaldehyde |

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented in dedicated studies, the inherent reactivity of the indole scaffold, particularly when substituted with an electron-donating methoxy group, suggests the potential for several types of molecular reorganization under appropriate conditions. These potential pathways can be inferred from known rearrangements of related indole derivatives.

One notable example of indole rearrangement is the Plancher rearrangement , which typically involves the acid-catalyzed migration of an alkyl or aryl group from the C3 position to the C2 position of the indole ring. This proceeds through a spiro-indolenine intermediate. Although classically described for 3,3-dialkylindolenines, analogous migrations of other substituents at the C3 position have been observed. For this compound, it is conceivable that under strong acidic conditions, a rearrangement of the ethyl 2-oxoacetate group could occur, although this would be a novel extension of the classical Plancher rearrangement.

Another relevant context for rearrangement is the Fischer indole synthesis . The mechanism of this foundational indole synthesis involves a nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone precursor nih.gov. The presence of substituents on the phenyl ring, such as a methoxy group, can influence the course of this rearrangement and sometimes lead to the formation of unexpected isomers nih.govchemrxiv.org. While this is a synthetic consideration rather than a reaction of the final product, it underscores the propensity of substituted indoles to undergo rearrangement processes.

Furthermore, complex molecular reorganizations can be triggered by the reaction of substituted indoles with other reagents. For instance, the reaction of 5-methoxy-1-methyl-1H-indole with ethyl acetoacetate in the presence of indium(III) chloride has been shown to yield a cyclopenta[b]indole (B15071945) derivative, a product of a complex cascade of reactions that includes bond migration and cyclization, rather than the simple expected substitution product nih.govuchicago.edu. This highlights the potential for unexpected rearrangements in methoxy-substituted indoles, particularly when reacting with carbonyl compounds under Lewis acidic conditions.

It is important to note that the electron-donating nature of the 4-methoxy group enhances the nucleophilicity of the indole ring, which can influence the stability of intermediates and transition states in potential rearrangement pathways.

Table 1: Potential Rearrangement Pathways for Indole Derivatives

| Rearrangement Type | Description | Potential Applicability to this compound |

| Plancher Rearrangement | Acid-catalyzed migration of a substituent from C3 to C2 via a spiro-indolenine intermediate. | Hypothetically possible for the ethyl 2-oxoacetate group under strong acid catalysis. |

| Fischer Indole Synthesis Rearrangement | A nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone during the synthesis of the indole core. | Relevant to the synthesis of the parent compound, where the methoxy group can influence isomer formation. |

| Lewis Acid-Catalyzed Structural Reorganization | Complex rearrangements and cyclizations initiated by Lewis acids, particularly in the presence of carbonyl compounds. | Plausible, given the reactivity of methoxyindoles with reagents like ethyl acetoacetate in the presence of Lewis acids. |

Reactivity of the Methoxy Substituent and its Influence on Reactivity

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic system. This donation of electron density significantly increases the nucleophilicity of the indole ring, making it more susceptible to attack by electrophiles chim.it. In the case of 4-methoxyindole (B31235) derivatives, this activation is particularly pronounced at the C3, C5, and C7 positions. Since the C3 position is already substituted, electrophilic attack would be directed primarily to the C5 and C7 positions of the benzene portion of the indole nucleus. This enhanced reactivity can be harnessed for further functionalization of the molecule. For example, reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to proceed more readily on the 4-methoxyindole core compared to an unsubstituted indole.

The methoxy group itself can undergo reaction, most notably ether cleavage . Under strongly acidic conditions, typically with reagents like hydroiodic acid (HI) or hydrobromic acid (HBr), the methyl ether can be cleaved to yield the corresponding 4-hydroxyindole derivative nih.govresearchgate.net. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. The resulting 4-hydroxyindole derivative would be a valuable intermediate for the synthesis of other analogues. Demethylation can also sometimes be achieved with certain Lewis acids or under specific enzymatic conditions.

The presence of the 4-methoxy group also influences the reactivity of the existing C3-substituent. The increased electron density at the C3 position can affect the stability of any intermediates formed during reactions involving the ethyl 2-oxoacetate side chain. For instance, in reactions where the C3 position acts as a nucleophile, the electron-donating nature of the 4-methoxy group would enhance this nucleophilicity. Conversely, in reactions where the side chain might be involved in rearrangements or eliminations, the electronic effect of the methoxy group would play a significant role in the reaction kinetics and outcome.

Table 2: Influence of the 4-Methoxy Group on Reactivity

| Aspect of Reactivity | Influence of the 4-Methoxy Group |

| Electrophilic Aromatic Substitution | Strongly activating, directing incoming electrophiles to the C5 and C7 positions. |

| Nucleophilicity of the Indole Ring | Significantly increased due to resonance electron donation. |

| Reactivity of the Methoxy Group | Susceptible to ether cleavage (demethylation) under strong acidic conditions to form a 4-hydroxyindole. |

| Reactivity of the C3-Substituent | The electronic effect can modulate the stability of intermediates and the nucleophilicity of the C3 position in further reactions. |

Reaction Mechanism Studies

Elucidation of Reaction Pathways in Indole-Oxoacetate Synthesis

The synthesis of Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate typically proceeds via an electrophilic acylation reaction at the C3 position of the 4-methoxyindole (B31235) nucleus. This pathway is a variation of the classical Friedel-Crafts acylation.

The indole (B1671886) ring system is inherently electron-rich, making it a potent nucleophile. The C3 position is particularly reactive towards electrophiles due to its ability to delocalize the positive charge of the intermediate sigma complex (or arenium ion) without disrupting the aromaticity of the benzene (B151609) portion of the molecule. The presence of the methoxy (B1213986) group (-OCH₃) at the C4 position further enhances this reactivity. As an electron-donating group, the methoxy substituent increases the electron density of the indole ring system through resonance, thereby activating it for electrophilic attack and directing the substitution to the pyrrole (B145914) ring.

The reaction pathway can be summarized in the following steps:

Generation of the Electrophile: An acylium ion or a highly polarized acylating agent complex is generated from an ethyl oxoacetate precursor, such as ethyl oxalyl chloride. This step is often facilitated by a catalyst.

Nucleophilic Attack: The π-electrons of the C2-C3 double bond of the 4-methoxyindole attack the electrophilic carbon of the acylating agent. This results in the formation of a resonance-stabilized cationic intermediate (the sigma complex).

Deprotonation and Aromatization: A base removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.

This mechanism is a cornerstone of indole functionalization and highlights the intrinsic nucleophilic character of the indole scaffold.

Role of Catalysis in Indole-Oxoacetate Transformations

Catalysis plays a pivotal role in the synthesis of indole-oxoacetates, enhancing reaction rates, improving yields, and, in some cases, controlling stereochemistry. Both Lewis acid and organocatalytic strategies have been extensively explored in related indole transformations.

Lewis acids are frequently employed to accelerate Friedel-Crafts acylation reactions involving indoles. wikipedia.org They function by coordinating with the acylating agent (e.g., ethyl oxalyl chloride), typically at a carbonyl oxygen. This coordination polarizes the acylating agent, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the indole ring. wikipedia.org

The mechanism of Lewis acid catalysis involves:

Activation of the electrophile through the formation of a complex between the Lewis acid and the acylating agent.

Facilitation of the nucleophilic attack by the indole.

Dissociation of the Lewis acid from the product adduct upon completion of the reaction. nih.gov

A variety of Lewis acids have proven effective in catalyzing reactions on the indole nucleus, demonstrating high efficiency even at low catalyst loadings. organic-chemistry.org The choice of Lewis acid can significantly impact reaction conditions and outcomes.

Table 1: Performance of Various Lewis Acids in a Model Indole Synthesis Reaction organic-chemistry.org This table presents data from a representative Lewis acid-catalyzed indole synthesis to illustrate typical performance, as detailed in the cited literature.

| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | 1.0 | <10 | 100 |

| TiCl₄ | 1.0 | <10 | 100 |

| SnCl₄ | 1.0 | <10 | 100 |

| Cu(OTf)₂ | 1.0 | <10 | 100 |

| Zn(OTf)₂ | 1.0 | 30 | 100 |

The data indicate that strong Lewis acids can drive the reaction to completion in very short times, highlighting their catalytic power. organic-chemistry.org

While the synthesis of the achiral this compound does not require stereochemical control, the principles of organocatalysis are vital for the synthesis of chiral indole derivatives. Organocatalysis uses small organic molecules to catalyze reactions, often providing high levels of enantioselectivity. acs.org

In transformations related to indoles, chiral organocatalysts, such as phosphoric acids, secondary amines (e.g., proline derivatives), and Cinchona alkaloids, are commonly used. mdpi.comnih.gov These catalysts can activate substrates through various non-covalent or covalent interactions:

Chiral Brønsted Acids (e.g., Phosphoric Acids): These catalysts can activate electrophiles, such as imines or carbonyl compounds, by forming hydrogen bonds, thereby creating a chiral environment that directs the nucleophilic attack of the indole. nih.gov

Secondary Amines: These catalysts can react with α,β-unsaturated aldehydes or ketones to form nucleophilic enamines or electrophilic iminium ions. These transient chiral intermediates then react with the indole, with the stereochemical outcome dictated by the catalyst's structure. mdpi.com

The catalytic asymmetric Friedel-Crafts reaction of indoles is a powerful method for producing optically active indole derivatives. acs.org This approach provides a convergent and atom-economical route to valuable chiral building blocks. nih.gov

Table 2: Examples of Organocatalysts in Asymmetric Indole Functionalization This table showcases representative organocatalysts and their effectiveness in achieving asymmetric induction in reactions involving the indole nucleus.

| Catalyst Type | Example Catalyst | Reaction Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | SPINOL-Phosphoric Acid | Arylation of Indoles | Excellent |

| Secondary Amine | Jørgensen-Hayashi Catalyst | Michael Addition to Enals | High |

| Cinchona Alkaloid | Quinine Derivative | Addition to Imines | >95% |

Kinetic and Thermodynamic Considerations in Compound Formation

The formation of this compound via Friedel-Crafts acylation is generally considered to be a thermodynamically favorable process. The reaction involves the formation of a stable carbon-carbon bond and the preservation of the aromatic indole core, which contributes to a negative Gibbs free energy change.

From a kinetic perspective, the reaction rate is influenced by several factors:

Substrate Reactivity: The electron-donating 4-methoxy group enhances the nucleophilicity of the indole ring, leading to a faster reaction rate compared to unsubstituted indole.

Catalyst Efficiency: As discussed, the presence and nature of a catalyst (e.g., a Lewis acid) dramatically increase the reaction rate by lowering the activation energy of the electrophilic attack. organic-chemistry.org

Reaction Conditions: Temperature, solvent polarity, and reactant concentrations all play crucial roles in determining the kinetics of the reaction.

While specific kinetic data for the formation of this exact compound are not detailed in the available literature, studies on related indole reactions, such as oxidation and nitrosation, provide insight into the methodologies used to probe these mechanisms. copernicus.orgrsc.orgresearchgate.net A typical kinetic study would involve monitoring the disappearance of reactants and the appearance of the product over time under various conditions to determine the rate law, rate constants, and activation parameters (e.g., activation energy, enthalpy, and entropy of activation). This information would provide a quantitative understanding of the reaction's energy profile and the transition state structure.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate would be expected to show distinct signals corresponding to each unique proton in the molecule. Key expected signals would include:

Indole (B1671886) N-H Proton: A broad singlet, typically in the downfield region (δ 8.0-12.0 ppm), corresponding to the proton on the indole nitrogen.

Aromatic Protons: Signals for the protons on the benzene (B151609) portion of the indole ring. Their chemical shifts and coupling patterns would be influenced by the 4-methoxy substituent.

Indole C2-H Proton: A singlet for the proton at the C2 position of the indole ring.

Methoxy (B1213986) Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons, from the -OCH₃ group.

Ethyl Ester Protons: A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), characteristic of an ethyl group, would be observed in the upfield region.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, one would anticipate signals for each of the 13 carbon atoms.

Carbonyl Carbons: Two signals in the highly downfield region (δ 160-190 ppm) corresponding to the ester and ketone carbonyl carbons.

Aromatic and Indole Carbons: A series of signals in the aromatic region (δ 100-155 ppm). The carbon attached to the methoxy group (C4) would be significantly shifted downfield.

Methoxy Carbon: A signal around δ 55-60 ppm.

Ethyl Ester Carbons: Signals corresponding to the -CH₂- (around δ 60-65 ppm) and -CH₃ (around δ 14-15 ppm) carbons.

Two-Dimensional NMR Techniques for Connectivity Assignments

Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure.

COSY: Would establish proton-proton couplings, for instance, between the aromatic protons on the indole ring and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC/HMBC: Would correlate proton signals with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC), allowing for unambiguous assignment of all proton and carbon signals and confirming the connectivity between the indole core, the methoxy group, and the ethyl oxoacetate side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show key absorption bands:

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ for the indole N-H group.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=O Stretches: Two strong, sharp absorption bands in the region of 1680-1750 cm⁻¹, corresponding to the ketone and ester carbonyl groups.

C-O Stretches: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and the methoxy ether group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.25 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₃H₁₃NO₄.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (-CO) from the oxoacetate side chain, leading to characteristic fragment ions that would help confirm the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and the planarity of the indole ring system. It would also reveal intermolecular interactions, such as hydrogen bonding involving the indole N-H and carbonyl oxygen atoms, which dictate the crystal packing arrangement.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. These calculations are fundamental to understanding a compound's stability, reactivity, and spectroscopic properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would yield precise bond lengths, bond angles, and dihedral angles. An analysis of the electronic structure would further describe the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are crucial for predicting chemical behavior. For Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate, specific optimized structural parameters and detailed electronic structure analyses are not present in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other chemical species. While the general principles of MEP analysis are well-established, a specific MEP surface map for this compound, which would detail its unique electrostatic landscape, has not been published.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining a molecule's reactivity and its participation in chemical reactions. The energy gap between the HOMO and LUMO, in particular, is an indicator of molecular stability and reactivity. A quantitative FMO analysis for this compound, including the energies of its HOMO and LUMO and their energy gap, remains to be computationally determined and reported.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. Such studies are particularly relevant for understanding reactivity and binding interactions. At present, there are no published MD simulation studies specifically involving this compound.

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, play a crucial role in molecular recognition, crystal packing, and the stabilization of molecular complexes. Advanced computational techniques can identify and quantify these interactions. An analysis of potential non-covalent interactions, including phenomena like π-hole tetrel bonding, would offer a deeper understanding of the supramolecular chemistry of this compound. However, this specific area of its computational analysis is also currently undocumented in scientific literature.

Synthetic Utility and Applications in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural products. Ethyl 2-(4-methoxy-3-indolyl)-2-oxoacetate provides a functionalized starting point for the elaboration of this core into more complex heterocyclic systems.

The indole ring of this compound can be further functionalized to create a variety of substituted indole derivatives. The presence of the methoxy (B1213986) group influences the reactivity of the indole ring, and the ethyl oxoacetate moiety at the C3 position offers a handle for various chemical transformations.

One common strategy for modifying indoles is through C-H activation. For instance, palladium-catalyzed direct 2-alkylation of indoles, mediated by norbornene, allows for the introduction of alkyl groups at the C2 position. amazonaws.com While not specifically demonstrated with this compound, this methodology highlights a potential pathway for its further substitution. The reaction of various indoles with alkyl bromides in the presence of a palladium catalyst and a norbornene mediator can lead to the formation of 2-alkylindoles and 2,3-dialkylindoles. amazonaws.com

Furthermore, the synthesis of related methoxy-substituted indole acetates, such as Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, has been well-documented. nih.gov These syntheses often involve multi-step sequences starting from simpler precursors, indicating the importance of building complexity on the indole core. nih.gov The reactivity of the ethyl oxoacetate group can also be exploited. For example, it can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations to introduce new functional groups.

| Reactant | Reagent/Catalyst | Product | Reference |

| Indole | Alkyl bromide, Pd(OAc)₂, P(o-tol)₃, Norbornene, Cs₂CO₃ | 2-Alkylindole | amazonaws.com |

| Indomethacin | Ethanol, H₂SO₄ | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | nih.gov |

The reactivity of this compound makes it a suitable precursor for the construction of polycyclic systems that incorporate the indole nucleus. These complex scaffolds are often found in biologically active natural products.

A notable example of indole-containing polycyclic scaffold synthesis is the reaction of 5-methoxy-1-methyl-1H-indole with ethyl acetoacetate, catalyzed by indium(III) chloride. This reaction was found to produce a substituted cyclopenta[b]indole (B15071945) derivative, specifically (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-methoxy-1,4-dimethylcyclopent[b]indole-1-acetate. nih.gov This demonstrates how the indole core can participate in cyclization reactions to form fused ring systems. A proposed mechanism involves the initial 3-substitution of the indole, followed by an intramolecular nucleophilic addition and subsequent elimination reactions to form the cyclopenta[b]indole scaffold. nih.gov Given the structural similarities, this compound could potentially undergo similar transformations to yield novel polycyclic architectures.

The functional groups present in this compound can be chemically manipulated to serve as a starting point for the synthesis of other heterocyclic rings, such as azetidines and pyridazines.

Azetidine (B1206935) Derivatives: Azetidines are four-membered nitrogen-containing heterocycles that are important in medicinal chemistry. nih.govjmchemsci.com The synthesis of azetidine derivatives often involves the reaction of an amine with a suitable three-carbon electrophile. While direct synthesis from this compound is not explicitly documented, its derivatives could be envisioned as precursors. For example, conversion of the ethyl oxoacetate group to an amino or haloalkyl group could provide the necessary functionality for a subsequent cyclization to form an azetidine ring fused or appended to the indole core. General methods for azetidine synthesis include intramolecular cyclization of γ-amino alcohols or γ-haloamines. google.com

Pyridazine (B1198779) Derivatives: Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse biological activities. nih.govliberty.edu The synthesis of pyridazinone derivatives can be achieved through the cyclocondensation of γ-keto acids with hydrazine (B178648) derivatives. nih.govraco.cat For example, the reaction of 4-anthracen-9-yl-2-(1H-indol-3-yl)-4-oxo-butyric acid with hydrazine hydrate (B1144303) leads to the formation of a 4,5-dihydropyridazin-3-one derivative. nih.gov By analogy, this compound could potentially be elaborated into a suitable γ-dicarbonyl or γ-keto ester intermediate, which could then undergo cyclization with hydrazine to form a pyridazine ring.

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orgmdpi.com Indole derivatives are frequently used as components in MCRs to generate molecular diversity.

Although the direct participation of this compound in MCRs has not been extensively reported, related indole compounds are known to be effective substrates. For instance, copper-catalyzed three-component reactions of aromatic aldehydes, ethyl indole-2-acetate, and N-alkylmaleimides are used to construct polycyclic tetrahydrocarbazoles. beilstein-journals.orgbeilstein-archives.org In these reactions, an indolo-2,3-quinodimethane intermediate is generated in situ, which then undergoes a [4+2] cycloaddition. beilstein-journals.orgbeilstein-archives.org A similar reaction has been developed using 2-methylindole (B41428) in place of ethyl indole-2-acetate to produce diverse spirotetrahydrocarbazoles. beilstein-journals.org These examples suggest the potential for this compound to act as a precursor to reactive intermediates in MCRs.

Another example is the one-pot, telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid to synthesize a 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one derivative. mdpi.com This highlights the ability of the indole C3-position to act as a nucleophile in MCRs, a role that could be fulfilled by the indole nucleus of this compound.

| Reaction Type | Reactants | Product | Reference |

| Copper-catalyzed three-component reaction | Aromatic aldehydes, ethyl indole-2-acetate, N-alkylmaleimides | Polycyclic tetrahydrocarbazoles | beilstein-journals.orgbeilstein-archives.org |

| Telescoped multicomponent condensation | Indole, 4-methoxyphenylglyoxal, Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.com |

Role in Asymmetric Synthesis and Enantioselective Transformations

The development of asymmetric methods to produce enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly for the preparation of pharmaceuticals. The indole scaffold is a common feature in chiral molecules, and thus, the enantioselective functionalization of indoles is of great interest.

While specific enantioselective transformations starting with this compound are not well-documented, the broader class of functionalized indoles is widely used in asymmetric catalysis. For example, catalytic asymmetric [4+3] cyclizations of in situ generated ortho-quinone methides with 2-indolylmethanols have been established to construct seven-membered heterocycles with high enantioselectivity. nih.gov Similarly, catalytic asymmetric formal (2+3) cycloadditions of methyl-substituted 2-indolylmethanols have been developed to produce chiral pyrrolo[1,2-α]indoles. rsc.orgresearchgate.net

Furthermore, organocatalytic asymmetric [2+4] cycloadditions of 3-vinylindoles with ortho-quinone methides in the presence of a chiral phosphoric acid afford indole-containing chroman derivatives with excellent enantioselectivities. mdpi.com These examples showcase the potential for the indole moiety within this compound to be a directing group or a reactive partner in enantioselective reactions. The ethyl oxoacetate side chain could be modified to participate in or influence the stereochemical outcome of such transformations. For instance, reduction of the ketone could generate a chiral alcohol, which could then direct subsequent reactions.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized indoles is a mature field, yet there remains a significant need for more efficient, sustainable, and scalable methods. Future research on Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate should prioritize the development of green synthetic protocols.

Catalytic Approaches : Research into palladium-catalyzed methods, such as domino indolization processes involving Sonogashira coupling followed by aminopalladation, could lead to more efficient one-pot syntheses. organic-chemistry.org Exploring the use of heterogeneous catalysts, like copper complexes grafted onto graphene oxide, could offer environmentally friendly and reusable options for constructing the indole (B1671886) core or for its subsequent functionalization. nih.gov

Automated and Miniaturized Synthesis : The application of technologies like acoustic droplet ejection (ADE) for nanomole-scale, automated synthesis could dramatically accelerate the exploration of reaction conditions and the generation of derivative libraries. nih.gov This high-throughput approach would be invaluable for optimizing the synthesis of the target compound and its analogues, reducing waste and resources. nih.gov

Multi-Component Reactions (MCRs) : Investigating three-component reactions that could assemble the core structure or add complexity in a single step is a promising direction. nih.gov Designing MCRs that utilize simple, readily available starting materials to generate the 4-methoxyindole (B31235) scaffold would represent a significant advance in synthetic efficiency.

Exploration of New Chemical Transformations

The unique arrangement of functional groups in this compound—specifically the electron-rich, methoxy-activated indole ring and the electrophilic α-ketoester side chain—opens the door to a wide range of chemical transformations.

Functionalization of the Indole Nucleus : The methoxy (B1213986) group at the 4-position activates the benzene (B151609) portion of the indole ring, directing electrophilic substitution. Future work could explore a variety of functionalizations at the C5, C6, and C7 positions. Furthermore, transformations involving the indole nitrogen, such as N-alkylation or N-arylation, could be systematically studied to create a diverse set of derivatives. nih.govmdpi.com

Reactions of the α-Ketoester Moiety : The side chain is a hub of reactivity. The ketone can undergo nucleophilic additions, reductions, or be converted into other functional groups. The ester can be hydrolyzed, transesterified, or converted to an amide or hydrazide, providing access to a vast array of new compounds. nih.govmdpi.com For example, reaction with hydrazine (B178648) hydrate (B1144303) could yield the corresponding carbohydrazide, a versatile intermediate for synthesizing heterocyclic systems like thiazoles. nih.gov

Cyclization and Annulation Reactions : The compound could serve as a precursor for more complex, fused-ring systems. Intramolecular cyclization reactions, potentially triggered by transformations on the side chain or functionalization of the indole ring, could lead to novel polycyclic indole alkaloids or other heterocyclic scaffolds of biological interest.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, which can guide and accelerate synthetic efforts.

Reaction Pathway and Selectivity Prediction : Density Functional Theory (DFT) and other computational models can be used to predict the regioselectivity of reactions on the indole ring. nih.gov For instance, modeling the distortion energies involved in nucleophilic or electrophilic attacks can provide a predictive framework for functionalizing the benzenoid ring, saving significant experimental effort. nih.gov

Catalyst Design : Computational studies can aid in the rational design of catalysts for specific transformations. By modeling the transition states of catalytic cycles, researchers can design ligands or catalytic systems that are optimized for efficiency and selectivity in reactions involving the indole substrate.

Virtual Screening for New Transformations : AI and machine learning algorithms can be trained on existing reaction data to predict novel chemical transformations. Applying these tools to this compound could uncover non-obvious reaction pathways and lead to the discovery of unprecedented molecular architectures.

Design and Synthesis of Derivatives for Specific Synthetic Targets

The core structure of this compound is a valuable starting point for the synthesis of targeted molecules with potential applications in materials science and medicinal chemistry.

Bioactive Compound Analogues : The indole scaffold is a privileged structure found in thousands of biologically active compounds. nih.govmdpi.com Derivatives of the title compound could be designed as analogues of known anticancer, antimicrobial, or antiviral agents. mdpi.com For example, modifications could be made to mimic the structure of tubulin polymerization inhibitors or protein kinase inhibitors. mdpi.com

Push-Pull Chromophores : By strategically adding electron-donating and electron-withdrawing groups, the indole system can be converted into push-pull chromophores with interesting optoelectronic properties. nih.gov The 4-methoxy group already serves as a donor; adding a strong acceptor group through functionalization of the side chain or other positions on the ring could lead to novel dyes for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govnih.gov

Precursors for Natural Product Synthesis : The compound could be elaborated into a key intermediate for the total synthesis of complex, methoxy-containing indole alkaloids. Its functional handles provide multiple points for strategic bond formation to build intricate molecular frameworks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of indole derivatives with ethyl oxalyl chloride. For analogs like Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, the reaction of indole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of triethylamine (as a base) yields intermediates, which are acidified in ethanol to form the final product . Key variables include temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents. Yield optimization requires monitoring by TLC or HPLC to minimize side reactions (e.g., over-oxidation).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% preferred).

- Spectroscopy : Confirm the ester and ketone functional groups via FT-IR (C=O stretches at ~1700–1750 cm⁻¹) and ¹H/¹³C NMR (e.g., indole proton signals at δ 7.2–7.8 ppm and methoxy singlet at δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ expected at m/z ~260.2) .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

- Challenges : Low solubility in aqueous solutions and co-elution of byproducts (e.g., unreacted indole precursors).

- Solutions :

- Recrystallization : Use ethanol/water mixtures to improve crystal formation.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3 ratio) to separate polar impurities .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) on the indole ring influence the reactivity of this compound?

- Mechanistic Insight : The methoxy group at the 4-position acts as an electron-donating group, stabilizing the indole ring’s π-system and directing electrophilic substitution to the 5-position. Comparative studies with nitro-substituted analogs (e.g., Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate) show reduced electron density at the keto group, altering nucleophilic attack kinetics in downstream reactions . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Discrepancies in antimicrobial efficacy across studies may arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions.

- Structural Analogs : Methoxy vs. halogen substitutions (e.g., chloro derivatives in ) alter lipophilicity and membrane penetration.

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

- Experimental Design :

- Kinetic Assays : Use Michaelis-Menten kinetics with purified enzymes (e.g., cytochrome P450) to determine inhibition type (competitive/non-competitive).

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions at active sites .

- Mutagenesis : Introduce point mutations in target enzymes to identify critical residues for inhibitor binding .

Q. What computational tools are effective for predicting the metabolic stability of this compound?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.